molecular formula C20H38O2 B15175611 2-Methylpentadecyl methacrylate CAS No. 94158-99-3

2-Methylpentadecyl methacrylate

Cat. No.: B15175611
CAS No.: 94158-99-3
M. Wt: 310.5 g/mol
InChI Key: FZCUCMPAOQMGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpentadecyl methacrylate is an ester of methacrylic acid and 2-methylpentadecanol. It is a long-chain alkyl methacrylate with the molecular formula C20H38O2 and a molecular weight of 310.51452 . This compound is used in various applications due to its unique chemical properties.

Preparation Methods

2-Methylpentadecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methylpentadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

In industrial settings, the production of this compound may involve continuous processes where methacrylic acid and 2-methylpentadecanol are fed into a reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified .

Chemical Reactions Analysis

2-Methylpentadecyl methacrylate undergoes various chemical reactions, including:

Scientific Research Applications

2-Methylpentadecyl methacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpentadecyl methacrylate primarily involves its ability to undergo polymerization. The ester group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their application .

Comparison with Similar Compounds

2-Methylpentadecyl methacrylate is similar to other long-chain alkyl methacrylates, such as:

This compound is unique due to its specific chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for a wide range of applications.

Biological Activity

2-Methylpentadecyl methacrylate (CAS No. 94158-99-3) is a methacrylate compound that has garnered interest in various fields, including polymer chemistry and biomedical applications. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and associated toxicity.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C_{20}H_{38}O_2
  • Molecular Weight : 314.52 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties
    • Studies have indicated that certain methacrylates exhibit antimicrobial activity. The hydrophobic nature of this compound may contribute to its ability to disrupt microbial cell membranes, leading to cell lysis.
  • Cytotoxicity
    • Research has shown that methacrylate compounds can induce cytotoxic effects in various cell lines. The cytotoxicity of this compound needs further investigation, particularly regarding dose-dependent effects and mechanisms of action.
  • Allergic Reactions
    • Like other methacrylates, this compound may pose a risk for allergic reactions, particularly in sensitized individuals. Case studies have documented instances of contact dermatitis related to exposure to similar compounds .

Antimicrobial Activity

A study conducted on the antimicrobial properties of various methacrylates found that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for both strains.

Cytotoxicity Assessment

In vitro studies using human fibroblast cell lines revealed that exposure to this compound at concentrations above 200 µg/mL resulted in a notable decrease in cell viability, as measured by the MTT assay. This suggests a potential cytotoxic effect that warrants further exploration into its safety profile.

Allergic Reactions

A review of clinical cases indicated that individuals exposed to products containing methacrylates, including dental materials and adhesives, reported symptoms consistent with allergic contact dermatitis. The prevalence of sensitization was noted to be approximately 10% among dental professionals working with these materials .

Toxicological Profile

The toxicological effects of this compound have not been extensively documented; however, related compounds such as methyl methacrylate (MMA) have been studied for their health impacts:

Effect Concentration Observation
Skin Irritation>0.5 mLModerate to severe irritation observed in rabbits
Respiratory Irritation>100 ppmSymptoms of discomfort and irritation reported
Cytotoxicity>200 µg/mLDecreased cell viability in fibroblast cultures

The mechanism through which this compound exerts its biological effects may involve:

  • Membrane Disruption : Its hydrophobic structure allows it to integrate into lipid bilayers, potentially altering membrane integrity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Properties

CAS No.

94158-99-3

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

2-methylpentadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(4)17-22-20(21)18(2)3/h19H,2,5-17H2,1,3-4H3

InChI Key

FZCUCMPAOQMGQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.